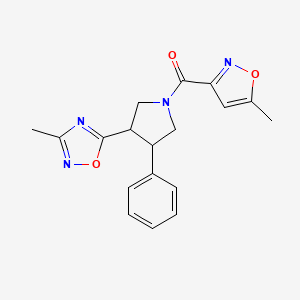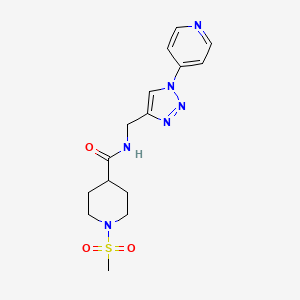
1-(methylsulfonyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(methylsulfonyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)piperidine-4-carboxamide is a synthesized compound known for its unique structure and potential applications in various scientific fields. This compound integrates various functional groups, including a methylsulfonyl moiety, a triazole ring, and a piperidine backbone, which contribute to its distinctive chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(methylsulfonyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)piperidine-4-carboxamide involves multi-step organic reactions:
Synthesis of the triazole ring: : The triazole ring is typically formed via a Huisgen cycloaddition reaction between an alkyne and an azide under copper-catalyzed conditions.
Formation of the methylsulfonyl moiety:
Coupling with piperidine carboxamide: : The final step is the coupling reaction between the triazole derivative and piperidine-4-carboxamide. This can be facilitated using coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) under controlled conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production scales up the synthesis process, focusing on optimizing reaction conditions for large-scale yields and consistency:
Continuous Flow Chemistry: : Utilizing continuous flow reactors allows for precise control over reaction parameters, enhancing safety and efficiency.
Batch Processing: : In larger batches, reaction conditions like temperature, pressure, and time are meticulously controlled to maintain product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(methylsulfonyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)piperidine-4-carboxamide undergoes various chemical reactions:
Oxidation: : Can be oxidized to form sulfonyl derivatives.
Reduction: : Possible reduction of the triazole ring under specific conditions.
Substitution: : Nucleophilic substitutions at the piperidine nitrogen or the triazole ring.
Oxidation: : Reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Catalytic hydrogenation or use of reducing agents like lithium aluminum hydride.
Substitution: : Reacts with alkyl halides or sulfonyl chlorides in the presence of bases.
Major Products Formed: The major products depend on the type of reaction and reagents used. For example:
Oxidation: : Sulfonic acids or sulfonyl derivatives.
Reduction: : Partially or fully hydrogenated triazole derivatives.
Substitution: : New alkyl or aryl substituted derivatives.
Scientific Research Applications
1-(methylsulfonyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)piperidine-4-carboxamide finds applications in several fields:
Chemistry: : As a building block for synthesizing complex molecules.
Biology: : Investigated for its potential as a biochemical probe.
Medicine: : Explored for its pharmacological properties and potential therapeutic uses.
Industry: : Used in the development of advanced materials and chemical sensors.
Mechanism of Action
Molecular Targets and Pathways: The compound's mechanism of action involves interacting with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The triazole ring and piperidine carboxamide backbone play crucial roles in binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds:
1-(methylsulfonyl)-N-(pyrazol-4-ylmethyl)piperidine-4-carboxamide: : Similar structure but with a pyrazole ring instead of a triazole.
1-(methylsulfonyl)-N-((1-(pyridin-4-yl)pyrimidin-4-yl)methyl)piperidine-4-carboxamide: : Contains a pyrimidine ring.
Uniqueness: 1-(methylsulfonyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)piperidine-4-carboxamide stands out due to its unique combination of functional groups, which provide a balance of stability and reactivity. This compound's triazole ring offers distinctive reactivity compared to pyrazole or pyrimidine analogs, making it a valuable molecule for diverse scientific explorations.
Properties
IUPAC Name |
1-methylsulfonyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O3S/c1-25(23,24)20-8-4-12(5-9-20)15(22)17-10-13-11-21(19-18-13)14-2-6-16-7-3-14/h2-3,6-7,11-12H,4-5,8-10H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAMKQQRZKWQHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=CN(N=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
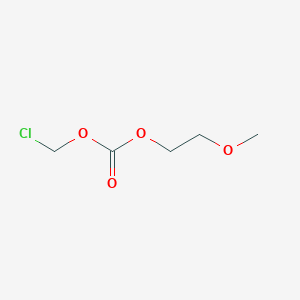

![(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-acetic acid](/img/structure/B2697295.png)
![2-{1-[(Tert-butoxy)carbonyl]-2,2-dimethylpiperidin-4-yl}acetic acid](/img/structure/B2697296.png)
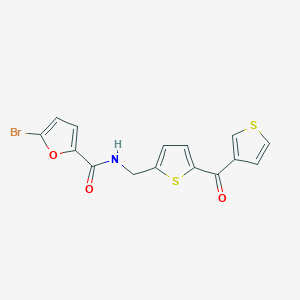
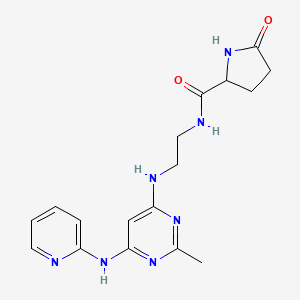
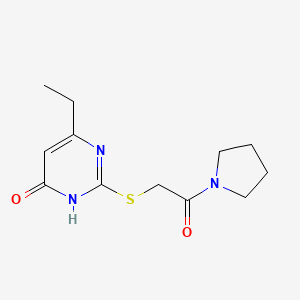
![N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2697301.png)
![({1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}methyl)amine dihydrochloride](/img/structure/B2697304.png)
![1-[(3,4-dimethoxyphenyl)methyl]-3-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]urea](/img/structure/B2697306.png)
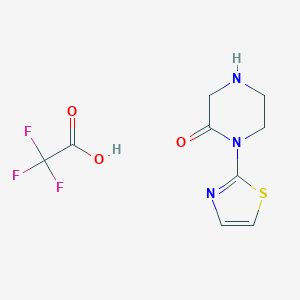
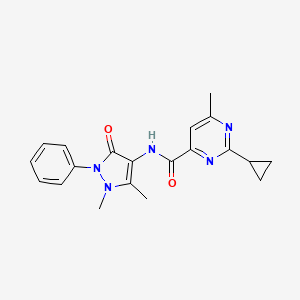
![2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]acetamide](/img/structure/B2697311.png)
